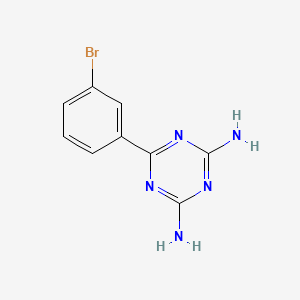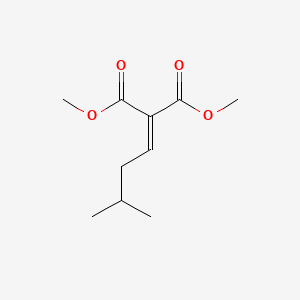
Poly(ethyl acrylate/acrylic acid)
Descripción general
Descripción
Poly(ethyl acrylate/acrylic acid), is a polymer formed from the monomers 2-propenoic acid and ethyl 2-propenoate. This compound is known for its versatility and is widely used in various industrial applications due to its unique properties such as flexibility, transparency, and resistance to environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The polymerization of 2-propenoic acid with ethyl 2-propenoate is typically carried out through free radical polymerization. This process involves the use of initiators such as peroxides or azo compounds to generate free radicals, which then initiate the polymerization reaction. The reaction is usually conducted in a solvent like ethanol or ethyl acetate under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this polymer often involves bulk or solution polymerization techniques. Bulk polymerization is carried out without any solvent, while solution polymerization uses a solvent to dissolve the monomers and the resulting polymer. The choice of method depends on the desired properties of the final product and the specific application requirements .
Análisis De Reacciones Químicas
Types of Reactions
Poly(ethyl acrylate/acrylic acid), can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols .
Aplicaciones Científicas De Investigación
Poly(ethyl acrylate/acrylic acid), has a wide range of applications in scientific research:
Chemistry: Used as a co-monomer in the synthesis of various copolymers with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
Mecanismo De Acción
The mechanism of action of Poly(ethyl acrylate/acrylic acid), involves the interaction of its polymer chains with various molecular targets. The polymer chains can form physical or chemical bonds with other molecules, leading to the desired effects. For example, in drug delivery systems, the polymer can encapsulate the drug molecules and release them in a controlled manner .
Comparación Con Compuestos Similares
Similar Compounds
Polyacrylic acid: A polymer of 2-propenoic acid, known for its superabsorbent properties.
Polymethyl methacrylate: A polymer of methyl 2-methylpropenoate, commonly used as a glass substitute due to its transparency and durability
Uniqueness
Poly(ethyl acrylate/acrylic acid), stands out due to its unique combination of flexibility, transparency, and environmental resistance. These properties make it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Propiedades
Número CAS |
25085-35-2 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
ethyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C3H4O2/c1-3-5(6)7-4-2;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2,(H,4,5) |
Clave InChI |
XHIOOWRNEXFQFM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.C=CC(=O)O |
SMILES canónico |
CCOC(=O)C=C.C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)
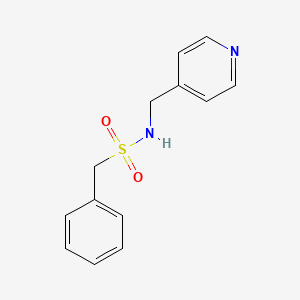
![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)
![3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B1616557.png)
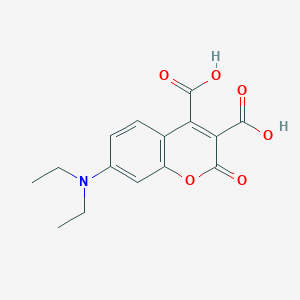

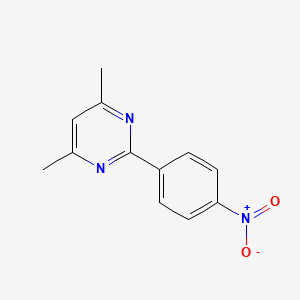
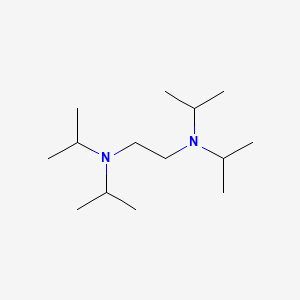
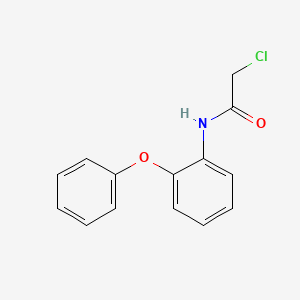

![2-Ethyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1616568.png)
